Neodymium(3+);pentahydroxide

Description

Neodymium(III) hydroxide, Nd(OH)₃, is a trivalent neodymium compound characterized by its insolubility in water and role as a precursor in synthesizing advanced materials. Its chemical identifiers include the linear formula Nd(OH)₃, PubChem CID 85433, and EC number 240-514-4 . Neodymium(III) hydroxide is typically utilized in solid-state reactions to produce neodymium oxide (Nd₂O₃) through thermal decomposition. As a rare earth hydroxide, it serves as a critical intermediate in the fabrication of optical materials, catalysts, and functional ceramics, particularly those requiring high-purity Nd³⁺ sources .

Properties

IUPAC Name |

neodymium(3+);pentahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Nd.5H2O/h;;;5*1H2/q3*+3;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVQFUJGSXCQEV-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

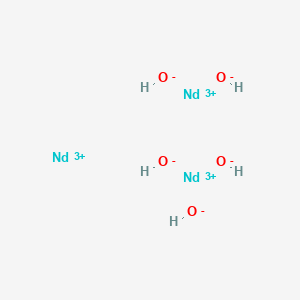

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Nd+3].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Nd+3].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5Nd3O5+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route would depend on the desired purity and yield.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Neodymium(3+);pentahydroxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Neodymium(3+);pentahydroxide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, this compound may be used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays and experiments.

Medicine: The compound has potential applications in drug development and therapeutic research. Its interactions with biological targets can provide insights into disease mechanisms and treatment strategies.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Neodymium(3+);pentahydroxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and affecting cellular processes. The exact mechanism would depend on the specific context and application.

Comparison with Similar Compounds

Neodymium(III) Phosphate Hydrate (NdPO₄·xH₂O)

- Chemical Formula : NdPO₄·xH₂O (CAS 342374-85-0) .

- Solubility : Insoluble in water and most acids, making it suitable for high-temperature applications.

- Applications : Used in ceramics and as a corrosion-resistant coating material. Unlike Nd(OH)₃, it is less reactive in acidic environments .

- Thermal Stability : Decomposes to NdPO₄ at elevated temperatures, retaining structural integrity up to ~800°C.

Neodymium(III) Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O)

- Chemical Formula : H₁₂N₃NdO₁₅ (CAS 16454-60-7, molecular weight 438.344 g/mol) .

- Solubility : Highly soluble in water and polar solvents.

- Applications: A precursor for synthesizing nanoparticles, glass dopants, and luminescent materials. Unlike Nd(OH)₃, it is ideal for solution-based processes .

- Thermal Stability: Decomposes above 150°C to form Nd₂O₃, releasing NOₓ gases.

Neodymium(III) Acetate (Nd(O₂C₂H₃)₃)

Neodymium(III) Carbonate Hydrate (Nd₂(CO₃)₃·xH₂O)

Neodymium(III) Oxide (Nd₂O₃)

Neodymium(III) Iodide (NdI₃)

- Chemical Formula : NdI₃ (CAS 13813-24-6) .

- Solubility: Soluble in polar solvents like ethanol.

- Applications : Used in organic synthesis and as a dopant in halide lamps. Its ionic character differs from Nd(OH)₃’s hydroxide lattice .

Comparative Analysis Table

Key Research Findings

- Photothermal Applications : Nd³⁺ ions in compounds like Nd(OH)₃ and Nd₂O₃ are critical for photothermal therapy and bio-imaging due to their infrared fluorescence under 808-nm laser excitation .

- Ionic Behavior : Nd³⁺ exhibits coordination similarities with Ca²⁺, enabling separation using EDTA, a method applicable to environmental and industrial Nd recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.